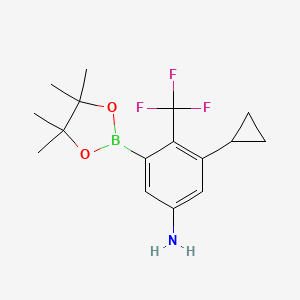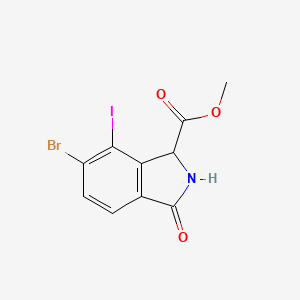![molecular formula C11H13ClN4O5 B15362839 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B15362839.png)
8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one" is a synthetic compound belonging to the purine nucleoside analog class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one involves multiple steps:
Starting Materials: : The synthesis begins with readily available purine derivatives.
Chlorination: : Introducing the chlorine atom to the purine ring under controlled chlorination conditions.
Glycosylation: : The key step involves coupling the chlorinated purine with a sugar moiety (oxolane derivative) in the presence of a Lewis acid catalyst.
Hydroxylation: : Subsequent hydroxylation reactions introduce the hydroxyl groups on the oxolane ring.
Industrial Production Methods
On an industrial scale, the synthesis often employs batch or continuous flow reactors to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one can undergo oxidation to form various oxo-derivatives.
Reduction: : Reduction can lead to the formation of different hydrogenated products.
Substitution: : The chlorine atom can be substituted with various nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Ammonia, amines, alcohols under basic or acidic conditions.
Major Products
Oxidation: : this compound oxides.
Reduction: : Hydrogenated purine nucleosides.
Substitution: : Various chloro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is utilized in multiple domains:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : Studying enzyme interactions, particularly those involved in nucleoside metabolism.
Medicine: : Potential antiviral and anticancer properties due to its ability to interfere with DNA replication.
Industry: : Used in the manufacture of pharmaceuticals and fine chemicals.
Wirkmechanismus
The compound primarily exerts its effects by mimicking natural nucleosides, thereby incorporating into DNA or RNA and causing chain termination. This inhibition of nucleic acid synthesis is critical in its antiviral and anticancer activities. Molecular targets include viral polymerases and specific enzymes involved in DNA synthesis pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other purine nucleoside analogs, 8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one is unique due to:
Chlorine Substitution: : Enhances its binding affinity and specificity.
Sugar Moiety: : Provides distinct pharmacokinetic properties.
Similar Compounds
Adenosine: : A naturally occurring purine nucleoside.
Vidarabine: : An antiviral drug used in the treatment of herpes simplex virus.
Fludarabine: : A chemotherapeutic agent used in the treatment of chronic lymphocytic leukemia.
Eigenschaften
Molekularformel |
C11H13ClN4O5 |
|---|---|
Molekulargewicht |
316.70 g/mol |
IUPAC-Name |
8-chloro-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13ClN4O5/c1-11(20)6(18)4(2-17)21-9(11)16-7-5(15-10(16)12)8(19)14-3-13-7/h3-4,6,9,17-18,20H,2H2,1H3,(H,13,14,19)/t4-,6-,9-,11-/m1/s1 |
InChI-Schlüssel |
KJQSFPVCGDIZEY-GITKWUPZSA-N |
Isomerische SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O |
Kanonische SMILES |
CC1(C(C(OC1N2C3=C(C(=O)NC=N3)N=C2Cl)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

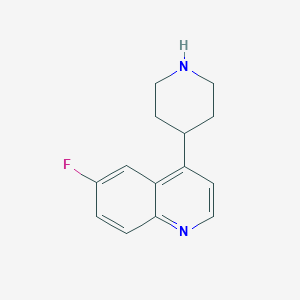
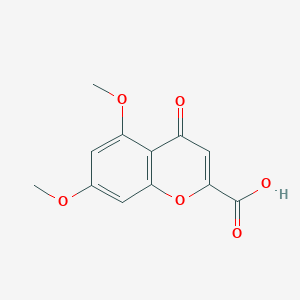
![6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride](/img/structure/B15362803.png)
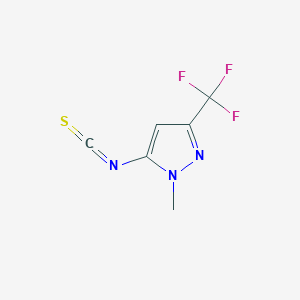
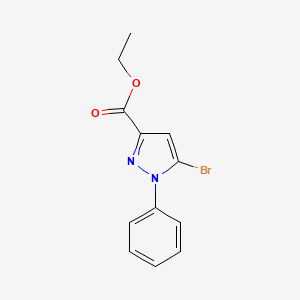
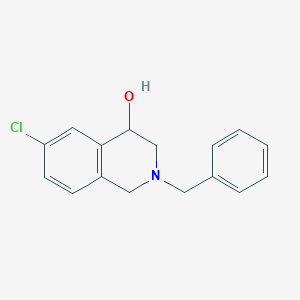

![[2-[6-[Bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-3-yl] tert-butyl carbonate](/img/structure/B15362832.png)
![2-Aminopyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15362838.png)
